

# Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine.

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## Compound of Interest

Compound Name: Ethyl-quinolin-3-ylmethyl-amine

Cat. No.: B8663382

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## Spectroscopic Profile of Ethyl-quinolin-3-ylmethyl-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **Ethyl-quinolin-3-ylmethyl-amine**. As of the latest literature review, specific experimental data for this compound has not been published. Therefore, this document presents predicted spectroscopic characteristics based on the analysis of its structural fragments—the quinoline-3-ylmethyl group and the ethylamino moiety—and by referencing data from closely related compounds. This guide also outlines general experimental protocols for acquiring such data.

## Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Ethyl-quinolin-3-ylmethyl-amine**. These predictions are derived from established principles of spectroscopy and data reported for analogous structures.

## Predicted <sup>1</sup>H NMR Data

Solvent: CDCl<sub>3</sub> Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~8.90	s	1H	H-2 (Quinoline)	Expected to be a singlet and downfield due to the proximity of the nitrogen atom.
~8.10	d	1H	H-4 (Quinoline)	Doublet, downfield.
~7.90	d	1H	H-8 (Quinoline)	Doublet, part of the benzo-ring system.
~7.75	d	1H	H-5 (Quinoline)	Doublet, part of the benzo-ring system.
~7.60	t	1H	H-7 (Quinoline)	Triplet, part of the benzo-ring system.
~7.50	t	1H	H-6 (Quinoline)	Triplet, part of the benzo-ring system.
~3.90	s	2H	-CH <sub>2</sub> - (Methylene bridge)	Singlet, connecting the quinoline ring to the amine.
~2.70	q	2H	-CH <sub>2</sub> - (Ethyl group)	Quartet, coupled with the methyl protons.
~1.80 (broad)	s	1H	N-H	Signal may be broad and its position can vary

with  
concentration  
and temperature.

~1.15	t	3H	-CH <sub>3</sub> (Ethyl group)	Triplet, coupled with the methylene protons.
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Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

## Predicted <sup>13</sup>C NMR Data

Solvent: CDCl<sub>3</sub> Frequency: 101 MHz

Chemical Shift (δ) ppm	Assignment	Notes
~152.0	C-2 (Quinoline)	
~148.5	C-8a (Quinoline)	Quaternary carbon.
~135.0	C-4 (Quinoline)	
~133.0	C-3 (Quinoline)	Quaternary carbon, attachment point of the methylamine group.
~129.5	C-4a (Quinoline)	Quaternary carbon.
~129.0	C-7 (Quinoline)	
~128.0	C-5 (Quinoline)	
~127.5	C-6 (Quinoline)	
~126.5	C-8 (Quinoline)	
~52.0	-CH <sub>2</sub> - (Methylene bridge)	
~44.0	-CH <sub>2</sub> - (Ethyl group)	
~15.0	-CH <sub>3</sub> (Ethyl group)	

Note: Chemical shifts are referenced to the solvent signal of  $\text{CDCl}_3$  at 77.16 ppm. General chemical shift ranges for quinoline derivatives can be found in various spectroscopic studies[1].

## Predicted IR Data

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3350 - 3310	Weak-Medium	N-H stretch (secondary amine) [2]
3100 - 3000	Medium	C-H stretch (aromatic)
2975 - 2850	Medium	C-H stretch (aliphatic)
1600, 1580, 1500	Medium-Strong	C=C and C=N ring stretching (quinoline)
1590 - 1550	Medium	N-H bend (secondary amine)
1335 - 1250	Strong	C-N stretch (aromatic amine type)[2]
1250 - 1020	Medium	C-N stretch (aliphatic amine type)[2]
900 - 675	Strong	C-H out-of-plane bending (aromatic)

## Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI) Molecular Formula:  $\text{C}_{12}\text{H}_{14}\text{N}_2$  Molecular Weight: 186.25 g/mol

m/z	Relative Intensity	Assignment
186	Moderate	$[M]^+$ (Molecular ion)
171	High	$[M - CH_3]^+$ (Loss of a methyl radical from the ethyl group)
157	High	$[M - C_2H_5]^+$ (Loss of an ethyl radical)
130	Very High (Base Peak)	$[C_9H_8N]^+$ (Quinolin-3-ylmethyl cation)
129	High	$[C_9H_7N]^+$ (Quinoline radical cation)
102	Moderate	Fragmentation of the quinoline ring
77	Moderate	Phenyl fragment

## Experimental Protocols

The following are general protocols for the spectroscopic analysis of a compound such as **Ethyl-quinolin-3-ylmethyl-amine**, based on standard laboratory practices.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ) in a standard 5 mm NMR tube.
- **$^1H$  NMR Acquisition:** Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a  $30^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
- **$^{13}C$  NMR Acquisition:** Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of  $^{13}C$ , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed. The chemical shifts are referenced to the residual solvent peak or an internal standard like TMS.

## Infrared (IR) Spectroscopy

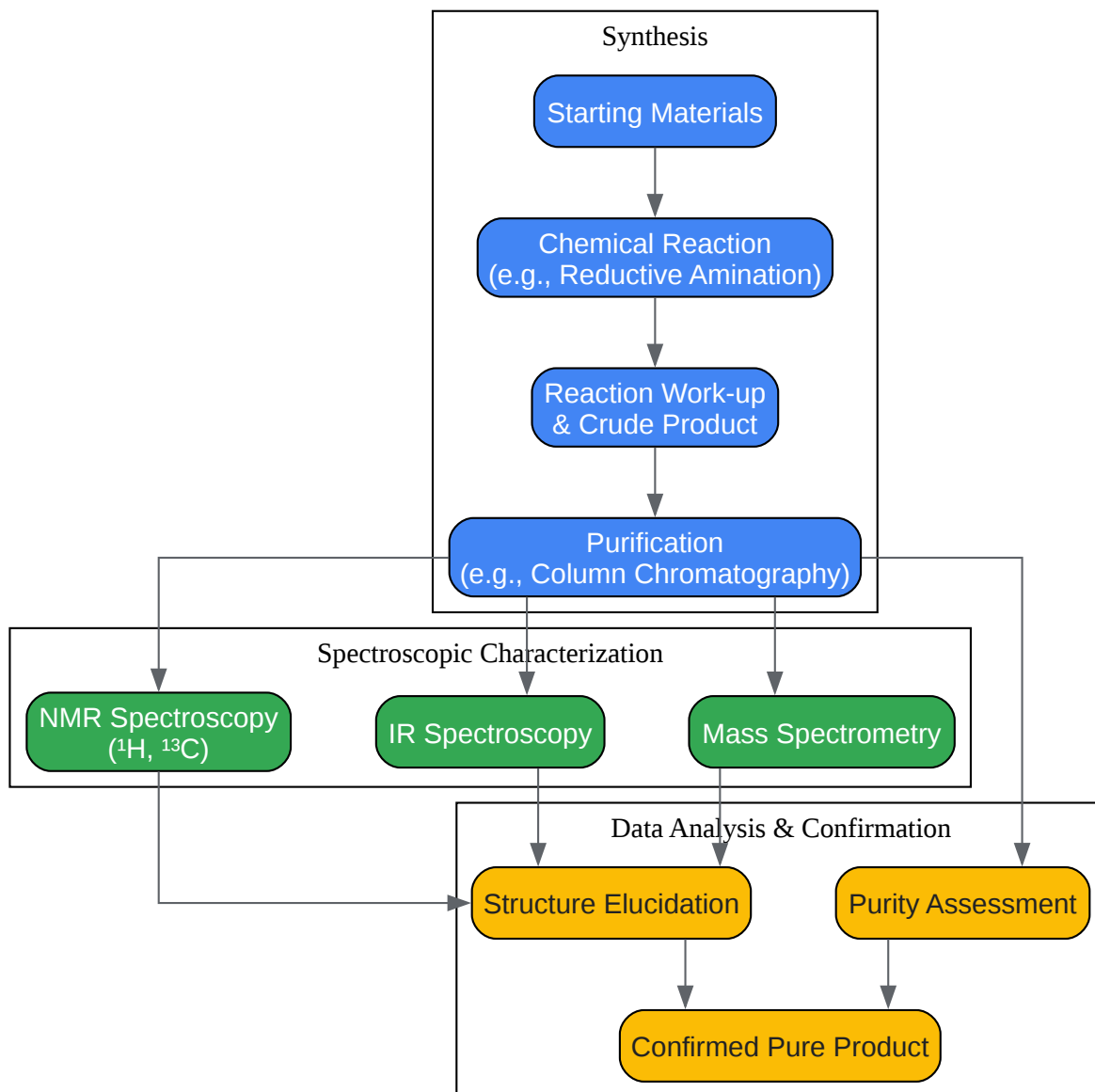
- **Sample Preparation (ATR):** For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid or liquid sample directly onto the ATR crystal.
- **Sample Preparation (KBr Pellet - for solids):** Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- **Acquisition:** Record the spectrum typically over a range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the empty accessory (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

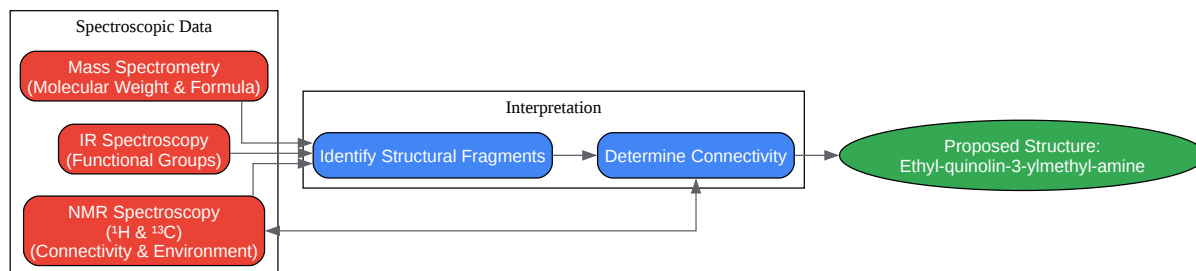
## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization:** For a relatively volatile and thermally stable compound like this, Electron Ionization (EI) is a common technique. For less stable compounds, a softer ionization technique like Electrospray Ionization (ESI) may be used.
- **Analysis:** The mass-to-charge ratio ( $m/z$ ) of the resulting ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Interpretation:** The resulting mass spectrum shows the molecular ion peak (if stable enough to be observed) and various fragment ions, which can be used to deduce the structure of the molecule.

## Visualizations

The following diagrams illustrate a general workflow for the synthesis and characterization of a novel compound and the logical flow of spectroscopic data interpretation.





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## References

- 1. researchgate.net [researchgate.net]
- 2. infrared spectrum of N-methylethanamine (ethylmethylaniline) C<sub>3</sub>H<sub>9</sub>N CH<sub>3</sub>NHCH<sub>2</sub>CH<sub>3</sub> prominent wavenumbers cm<sup>-1</sup> detecting functional groups present finger print for identification of N-methylethylaniline image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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